11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are widely known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a bromophenyl group and a tetrahydrobenzo[b][1,4]benzodiazepinone core.
Preparation Methods
The synthesis of 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the regioselective synthesis of benzodiazepine derivatives through copper(I) catalyzed one-pot reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom can be replaced by other halogens or functional groups using appropriate reagents.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds in the synthesis of this compound.
Scientific Research Applications
11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on the central nervous system and its interactions with GABA receptors.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and anxiolytic agent.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor complex in the brain. Benzodiazepines enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a calming effect on the nervous system .
Comparison with Similar Compounds
This compound can be compared with other benzodiazepines such as clonazolam, deschloroetizolam, flubromazolam, and meclonazepam . While all these compounds share a similar core structure, 11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which may confer distinct pharmacological properties. For instance, the presence of the bromophenyl group can influence its binding affinity and efficacy at the GABA_A receptor.
Properties
CAS No. |
309739-81-9 |
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Molecular Formula |
C22H23BrN2O |
Molecular Weight |
411.3g/mol |
IUPAC Name |
6-(3-bromophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H23BrN2O/c1-13-7-8-16-17(9-13)25-21(14-5-4-6-15(23)10-14)20-18(24-16)11-22(2,3)12-19(20)26/h4-10,21,24-25H,11-12H2,1-3H3 |
InChI Key |
VATHCBGDQMOEST-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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